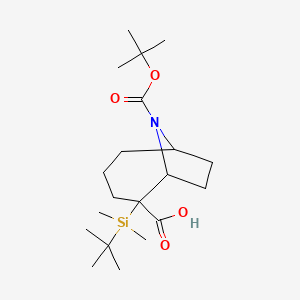
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxyphenyl group, an ethylthio group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of Grignard reagents. For instance, the reaction of 2-hydroxyphenylmagnesium bromide with 2-ethylthio-3-phenylpropanone can yield the desired compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and ethylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and ethylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biological pathways.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyphenyl)ethanone:
2-(2-Hydroxyphenyl)acetic acid: This compound has a similar hydroxyphenyl group but differs in the acetic acid moiety.
Uniqueness
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
特性
| 113093-83-7 | |
分子式 |
C17H18O2S |
分子量 |
286.4 g/mol |
IUPAC名 |
2-ethylsulfanyl-1-(2-hydroxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2S/c1-2-20-16(12-13-8-4-3-5-9-13)17(19)14-10-6-7-11-15(14)18/h3-11,16,18H,2,12H2,1H3 |
InChIキー |
BHYPGTXXVAOIMT-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)

